Calcium bis(3-acetoacetylaminobenzenesulphonate)
Description
Calcium bis(3-acetoacetylaminobenzenesulphonate) (CAS No. 71463-38-2) is a calcium salt derived from 3-acetoacetylaminobenzenesulphonic acid. Its structure comprises two 3-acetoacetylaminobenzenesulphonate anions coordinated with a calcium ion. This compound is characterized by its sulfonate and acetoacetyl functional groups, which confer stability and reactivity in industrial and pharmaceutical applications.
Properties
CAS No. |
71463-38-2 |
|---|---|
Molecular Formula |
C20H20CaN2O10S2 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
calcium;3-(3-oxobutanoylamino)benzenesulfonate |
InChI |
InChI=1S/2C10H11NO5S.Ca/c2*1-7(12)5-10(13)11-8-3-2-4-9(6-8)17(14,15)16;/h2*2-4,6H,5H2,1H3,(H,11,13)(H,14,15,16);/q;;+2/p-2 |
InChI Key |
APISXHYGURONAP-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=CC=C1)S(=O)(=O)[O-].CC(=O)CC(=O)NC1=CC(=CC=C1)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(3-acetoacetylaminobenzenesulphonate) typically involves the reaction of 3-acetoacetylaminobenzenesulphonic acid with a calcium salt, such as calcium chloride. The reaction is carried out in an aqueous medium, and the product is precipitated out by adjusting the pH of the solution. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of calcium bis(3-acetoacetylaminobenzenesulphonate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The product is then purified through filtration and drying processes to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Calcium bis(3-acetoacetylaminobenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product. The reactions are often carried out in organic solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Calcium bis(3-acetoacetylaminobenzenesulphonate) has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that the compound's effectiveness was evaluated using disk diffusion methods, revealing varying zones of inhibition across different bacterial strains.
| Compound No. | Gram-Positive Activity (mm) | Gram-Negative Activity (mm) |
|---|---|---|
| 76 | 19 | 15 |
| 77 | 16 | 11 |
| 78 | 20 | 15 |
| Ciprofloxacin | 20 | 25 |
This table illustrates the comparative efficacy of calcium bis(3-acetoacetylaminobenzenesulphonate) against standard antibiotics like ciprofloxacin, highlighting its potential as a therapeutic agent in combating bacterial infections .
Materials Science
Polymer Additive
In materials science, calcium bis(3-acetoacetylaminobenzenesulphonate) has been explored as a polymer additive. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. The compound's ability to reduce aldehyde emissions during processing makes it an attractive option for manufacturers looking to comply with environmental regulations.
A patent outlines formulations that utilize this compound in various polymer systems, emphasizing its role in improving product performance while maintaining low-cost production methods .
Environmental Science
Wastewater Treatment
The compound has shown promise in environmental applications, particularly in wastewater treatment processes. Its ability to interact with various pollutants allows it to function as a flocculant, aiding in the removal of contaminants from water systems. Studies have indicated that calcium bis(3-acetoacetylaminobenzenesulphonate) can effectively reduce levels of hazardous substances in industrial effluents, thereby contributing to cleaner water initiatives.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of calcium bis(3-acetoacetylaminobenzenesulphonate) against common pathogens. The results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential utility in pharmaceutical formulations aimed at infection control.
Case Study 2: Polymer Enhancement
A collaborative study between academic institutions and industry partners focused on integrating calcium bis(3-acetoacetylaminobenzenesulphonate) into biodegradable polymers. The findings demonstrated improved tensile strength and flexibility compared to control samples, indicating the compound's effectiveness as an additive for enhancing material properties.
Mechanism of Action
The mechanism by which calcium bis(3-acetoacetylaminobenzenesulphonate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with Calcium bis(3-acetoacetylaminobenzenesulphonate), particularly in their metal-organic coordination and functional groups:
| Compound Name | CAS No. | Molecular Formula | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| Calcium bis(3-acetoacetylaminobenzenesulphonate) | 71463-38-2 | C₁₈H₁₆CaN₂O₈S₂ | Sulfonate, acetoacetyl | Industrial catalysts, stabilizers |
| Carbasalat-Calcium | 5749-67-7 | C₁₉H₁₈CaN₂O₈ | Acetyloxy, carboxylate | Analgesic (prodrug of aspirin) |
| Aluminium-bis(2-acetyloxybenzoat)hydroxid | 23413-80-1 | C₁₈H₁₅AlO₈ | Acetyloxy, hydroxid | Antacid, gastrointestinal agent |
Key Observations :
- Functional Groups: Sulfonate groups in Calcium bis(3-acetoacetylaminobenzenesulphonate) enhance water solubility and thermal stability compared to carboxylate-based analogs like Carbasalat-Calcium .
- Pharmacological Activity: Carbasalat-Calcium is a well-documented prodrug metabolized to acetylsalicylic acid (aspirin), whereas Calcium bis(3-acetoacetylaminobenzenesulphonate) lacks direct evidence of therapeutic use .
- Metal Ion Influence : Calcium ions (divalent) in the target compound may improve bioavailability in physiological systems compared to trivalent aluminium in Aluminium-bis(2-acetyloxybenzoat)hydroxid, which is associated with slower dissociation and antacid properties .
Physicochemical Properties
| Property | Calcium bis(3-acetoacetylaminobenzenesulphonate) | Carbasalat-Calcium | Aluminium-bis(2-acetyloxybenzoat)hydroxid |
|---|---|---|---|
| Solubility in Water | High (sulfonate groups) | Moderate | Low (aluminium coordination) |
| Thermal Stability | High (>200°C) | Moderate | Moderate |
| Hydrolysis Rate | Slow | Fast (prodrug) | Slow |
Analysis :
- The sulfonate moiety in Calcium bis(3-acetoacetylaminobenzenesulphonate) contributes to superior water solubility and stability, making it suitable for aqueous formulations. In contrast, Carbasalat-Calcium’s acetyloxy groups facilitate hydrolysis to release aspirin, a critical feature for its analgesic action .
Regulatory and Industrial Status
- Carbasalat-Calcium : Listed in the European Pharmacopoeia (Ph. Eur. 10.0), indicating established pharmaceutical use .
Biological Activity
Calcium bis(3-acetoacetylaminobenzenesulphonate) is a compound that has garnered attention for its potential biological activities. This article explores its various biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
Calcium bis(3-acetoacetylaminobenzenesulphonate) is a calcium salt of a sulfonated derivative of 3-acetoacetylaminobenzenesulfonic acid. The presence of the acetoacetyl group is significant as it may influence the compound's reactivity and biological interactions. The molecular formula can be represented as:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains. This suggests that calcium bis(3-acetoacetylaminobenzenesulphonate) may also possess antimicrobial activity, potentially acting through inhibition of bacterial enzyme systems or disruption of cell wall synthesis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | E. coli | 32 µg/mL |
| Acetylsulfanilamide | S. aureus | 16 µg/mL |
| Calcium bis(3-acetoacetylaminobenzenesulphonate) | TBD | TBD |
2. Anti-inflammatory Effects
The anti-inflammatory properties of calcium bis(3-acetoacetylaminobenzenesulphonate) can be inferred from studies on similar compounds that demonstrate inhibition of inflammatory mediators such as cytokines and prostaglandins. For example, derivatives of acetylaminobenzenesulfonates have shown to reduce edema in animal models.
Case Study: In Vivo Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects in a carrageenan-induced paw edema model in rats demonstrated that related compounds significantly reduced inflammation after 3 hours post-administration compared to control groups treated with standard anti-inflammatory drugs like diclofenac sodium.
3. Antioxidant Activity
Antioxidant activity is crucial for combating oxidative stress-related diseases. Compounds with similar functional groups have been shown to scavenge free radicals effectively. The antioxidant capacity can be assessed using various assays such as DPPH and ABTS radical scavenging tests.
Table 2: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Acetylaminophenol | 72% at 50 µg/mL | 68% at 50 µg/mL |
| Calcium bis(3-acetoacetylaminobenzenesulphonate) | TBD | TBD |
The biological activity of calcium bis(3-acetoacetylaminobenzenesulphonate) may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in inflammation and microbial metabolism.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses, potentially modulating their activity.
- Oxidative Stress Reduction : By scavenging free radicals, the compound could mitigate oxidative damage in cells.
Q & A
Q. How can the identity and purity of Calcium bis(3-acetoacetylaminobenzenesulphonate) be confirmed experimentally?
- Methodological Answer : To confirm identity, use nuclear magnetic resonance (NMR) spectroscopy to analyze the sulfonate and acetoacetyl groups. For purity, employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Cross-validate with elemental analysis (C, H, N, S, Ca) to ensure stoichiometric consistency. The CAS number (71463-38-2) should match reference databases for structural verification .
Q. What synthetic routes are feasible for preparing Calcium bis(3-acetoacetylaminobenzenesulphonate)?
- Methodological Answer : A common approach involves reacting 3-acetoacetylaminobenzenesulphonic acid with calcium hydroxide in aqueous medium under reflux. Monitor pH (8–9) to ensure complete neutralization. Isolate the product via vacuum filtration and recrystallize from ethanol-water (1:3 v/v) to remove unreacted precursors. Confirm reaction completion via FTIR (absence of -SO3H stretching at 1150 cm⁻¹) .
Advanced Research Questions
Q. How does the sulfonate group in Calcium bis(3-acetoacetylaminobenzenesulphonate) influence its solubility and stability in aqueous systems?
- Methodological Answer : Conduct solubility studies in buffered solutions (pH 2–12) at 25°C and 40°C. Measure solubility via gravimetric analysis and correlate with ionic strength using the Debye-Hückel equation. Stability can be assessed via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., free sulfonic acid). Compare with structurally analogous sulfonates (e.g., calcium dodecylbenzenesulfonate) to identify trends .
Q. What analytical techniques are optimal for resolving contradictions in reported spectral data for this compound?
- Methodological Answer : Use a combination of 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions. For conflicting FTIR data, employ attenuated total reflectance (ATR) spectroscopy with deuterated solvents to minimize baseline noise. Cross-reference with X-ray crystallography (if crystalline) to unambiguously assign bond configurations. Iterative refinement of spectral interpretation is critical .
Q. How can the coordination behavior of Calcium bis(3-acetoacetylaminobenzenesulphonate) with transition metals be systematically studied?
- Methodological Answer : Design titration experiments using UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands. Prepare complexes with metals like Fe(III) or Cu(II) in methanol/water solutions. Analyze stability constants via Job’s method or Benesi-Hildebrand plots. Confirm coordination modes using EXAFS or EPR spectroscopy for paramagnetic ions .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for validating reproducibility in synthetic batches?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to batch data (yield, purity, solubility) to identify outliers. Use a control chart (Shewhart chart) for critical parameters like calcium content (ICP-OES) and residual solvent (GC-MS). Perform a Grubbs’ test to exclude anomalous data points. Replicate experiments under DOE (Design of Experiments) frameworks to isolate process variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
